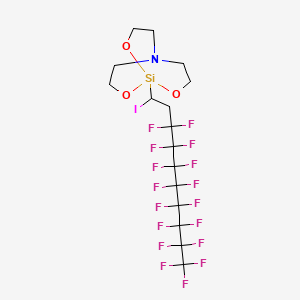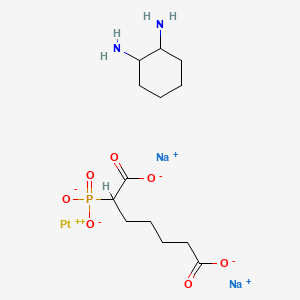
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of pyrimidine and benzimidazole rings, with additional methoxyphenyl and fluoro substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- typically involves the reaction of 2-thioxopyrimidine derivatives with different aldehydes. For instance, a solution of the compound in absolute ethanol is refluxed with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . This method allows for the incorporation of the methoxyphenyl groups into the structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the structure.
Aplicaciones Científicas De Investigación
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Medicine: Its cytotoxic effects on cancer cells have been studied, indicating potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in materials science for developing new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by interfering with cellular signaling pathways and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine and benzimidazole derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
Pyrimido(1,2-a)benzimidazole, 2,4-bis(4-methoxyphenyl)-3-fluoro- stands out due to its unique combination of methoxyphenyl and fluoro substituents, which enhance its chemical stability and biological activity
Propiedades
Número CAS |
169132-79-0 |
|---|---|
Fórmula molecular |
C24H18FN3O2 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-fluoro-2,4-bis(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H18FN3O2/c1-29-17-11-7-15(8-12-17)22-21(25)23(16-9-13-18(30-2)14-10-16)28-20-6-4-3-5-19(20)26-24(28)27-22/h3-14H,1-2H3 |
Clave InChI |
IRSRBBZGHXZDHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)








